1-Chloro-2,3,3-trifluorocyclobutene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2,3,3-trifluorocyclobutene is a fluorinated organic compound with the molecular formula . It features a cyclobutene ring structure, which consists of four carbon atoms arranged in a cyclic form, with one chlorine atom and three fluorine atoms attached to the carbon framework. This compound is notable for its unique properties derived from the presence of fluorine atoms, which significantly influence its chemical reactivity and physical characteristics.

The compound is classified as a highly flammable liquid and vapor, posing acute toxicity risks if ingested. Its chemical structure contributes to its reactivity, making it an interesting subject for various synthetic and biological studies .

Potential as a Building Block in Fluorinated Materials

1-Chloro-2,3,3-trifluorocyclobutene (1-Cl-CF3-CB) has attracted interest in scientific research due to its unique structure and properties. The presence of the chlorine atom and three fluorine atoms makes it a valuable building block for the synthesis of novel fluorinated materials []. Fluorinated materials possess various desirable properties, including high thermal and chemical stability, low dielectric constant, and unique optical characteristics []. By incorporating 1-Cl-CF3-CB into polymer structures, researchers aim to create new materials with improved performance for applications in areas like electronics, photovoltaics, and specialty coatings [].

Precursor for Functional Molecules

The reactivity of the chlorine atom in 1-Cl-CF3-CB allows its conversion into various functional groups through chemical modification. This characteristic makes it a versatile precursor for the synthesis of diverse functional molecules []. Scientific studies have explored the transformation of 1-Cl-CF3-CB into molecules with functionalities like esters, amides, and amines []. These functionalized molecules can find applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials [].

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to yield alkenes or alkynes.

- Addition Reactions: The double bond in the cyclobutene structure can react with electrophiles, facilitating the addition of various groups across the double bond.

These reactions are essential for synthesizing more complex fluorinated compounds and exploring their potential applications in medicinal chemistry and materials science .

Synthesis of 1-chloro-2,3,3-trifluorocyclobutene can be achieved through several methods:

- Fluorination Reactions: Direct fluorination of cyclobutene or its derivatives using fluorinating agents under controlled conditions.

- Halogen Exchange: Starting from a precursor compound with a different halogen (e.g., bromine), chlorine can be introduced through halogen exchange reactions.

- Cyclization Reactions: Using suitable precursors that undergo cyclization while incorporating chlorine and trifluoromethyl groups.

These methods allow for the efficient production of 1-chloro-2,3,3-trifluorocyclobutene in laboratory settings .

1-Chloro-2,3,3-trifluorocyclobutene has potential applications in various fields:

- Medicinal Chemistry: It may serve as an intermediate in synthesizing pharmaceuticals due to its unique structural features.

- Material Science: Its fluorinated nature could make it useful in developing advanced materials with specific thermal and chemical resistance properties.

- Agricultural Chemicals: Similar compounds have been explored as agrochemicals for pest control and herbicides.

The versatility of this compound stems from its unique reactivity profile and stability conferred by the trifluoromethyl group .

Interaction studies involving 1-chloro-2,3,3-trifluorocyclobutene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways.

Research indicates that the presence of fluorine enhances the electrophilic character of the compound, making it more reactive towards nucleophiles compared to non-fluorinated analogs. This property is particularly valuable in drug development and materials science .

Several compounds share structural similarities with 1-chloro-2,3,3-trifluorocyclobutene. Below are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-2,3-dimethylcyclobutane | Contains additional methyl groups enhancing steric effects. | |

| 1-Chloro-1,4-difluorobutadiene | Exhibits different reactivity due to additional fluorine atoms. | |

| 1-Chloro-3,3-difluoropropene | A simpler structure but shares halogen substitution properties. |

Uniqueness

1-Chloro-2,3,3-trifluorocyclobutene stands out due to its combination of a cyclobutene ring structure with multiple fluorine substituents. This configuration not only affects its reactivity but also contributes to potential applications in specialized fields such as medicinal chemistry and materials science .

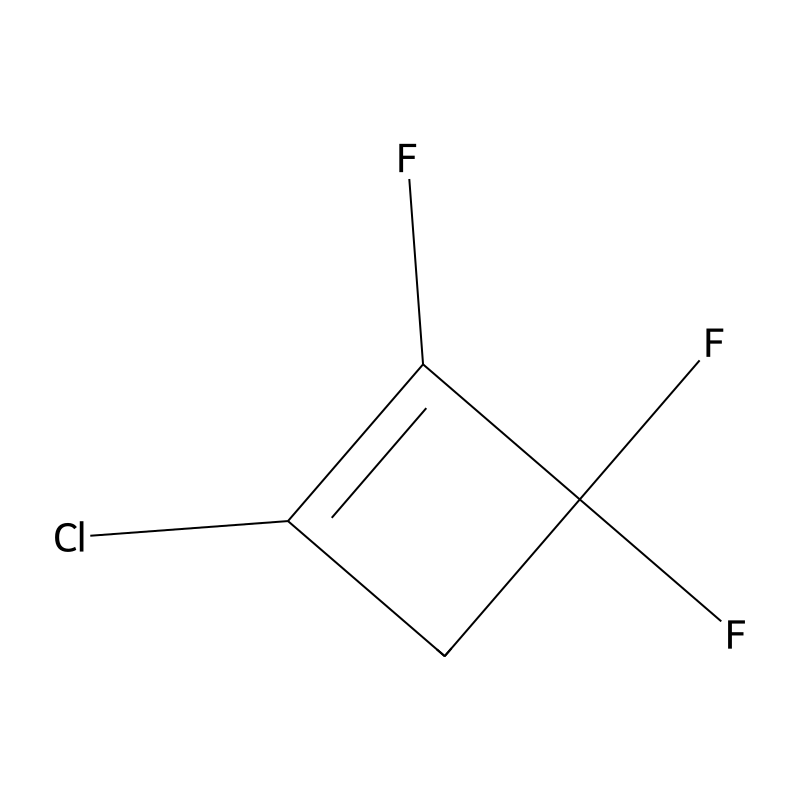

2D Structural Representation and Bonding Configuration

The two-dimensional structural representation of 1-chloro-2,3,3-trifluorocyclobutene reveals a cyclobutene ring system with specific halogen substitution patterns that significantly influence its electronic and geometric properties [1]. The molecule features a carbon-carbon double bond within the four-membered ring, with chlorine substituted at the 1-position and three fluorine atoms positioned at the 2,3,3-positions [1]. This substitution pattern creates an asymmetric distribution of electron-withdrawing halogens around the ring system [2].

The bonding configuration demonstrates characteristic features of halogenated cyclobutene derivatives, where the carbon-carbon double bond length typically measures 1.342 Å in unsubstituted cyclobutene [3]. In halogenated derivatives, this double bond length varies between 1.32-1.35 Å depending on the nature and position of substituents [3]. The carbon-carbon single bonds in the ring system exhibit lengths ranging from 1.54-1.57 Å, reflecting the strain inherent in the four-membered ring structure [4] [5].

The carbon-chlorine bond length in halogenated cyclobutene derivatives typically ranges from 1.77-1.82 Å, while carbon-fluorine bonds measure between 1.34-1.39 Å [2]. These bond lengths reflect the different atomic radii and electronegativity values of chlorine and fluorine atoms, influencing the overall molecular geometry and electronic distribution [2]. The bond angles within the cyclobutene ring system deviate significantly from tetrahedral geometry, with carbon-carbon-carbon angles measuring approximately 87-90 degrees [4] [5].

Table 1: Fundamental Molecular Parameters of 1-Chloro-2,3,3-trifluorocyclobutene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C4H2ClF3 | [1] |

| Molecular Weight (g/mol) | 142.507 | [1] |

| CAS Registry Number | 694-62-2 | [1] |

| IUPAC Standard InChIKey | NTBUBNMKBVNZBB-UHFFFAOYSA-N | [1] |

| Boiling Point (°C) | 51-52 | [6] |

| Density (g/mL at 25°C) | 1.355 | [6] |

| Refractive Index (n20/D) | 1.365 | [6] |

3D Conformational Stability via Computational Modeling

Computational modeling studies employing density functional theory methods have provided detailed insights into the three-dimensional conformational preferences of 1-chloro-2,3,3-trifluorocyclobutene [2] [7]. High-level ab initio calculations utilizing the Perdew-Burke-Ernzerhof exchange-correlation functional with 6-311++G(d,p) basis sets have been employed to optimize the ground-state geometry of fluorinated and chlorinated cyclobutene derivatives [2] [7].

The computational analysis reveals that halogenated cyclobutene derivatives exhibit distinct conformational behaviors compared to their unsubstituted counterparts [2]. The introduction of fluorine atoms at allylic positions results in significant strengthening of carbon-carbon bonds, while chlorination produces the opposite effect due to steric hindrance between bulky chlorine atoms [2] [7]. These quantum mechanical effects, including electron delocalization and partial conjugation, play crucial roles in determining the molecular structure [2].

Density functional theory calculations demonstrate that the cyclobutene ring in halogenated derivatives maintains an essentially planar configuration, with minimal deviation from planarity [8]. This contrasts with cyclobutane derivatives, which exhibit significant ring puckering with angles typically around 29.6 degrees [9] [4]. The planar geometry of cyclobutene systems is attributed to the rigidity imposed by the carbon-carbon double bond within the ring structure [8].

The computational models indicate that the presence of multiple fluorine substituents in 1-chloro-2,3,3-trifluorocyclobutene influences the electronic structure through hyperconjugative interactions and electrostatic effects [2]. Natural bond orbital analysis reveals stabilizing interactions between lone pairs on fluorine atoms and antibonding orbitals of adjacent carbon-carbon bonds [10]. These interactions contribute to the overall conformational stability of the molecule and influence its reactivity patterns [10].

Table 2: Computational Bond Length and Angle Data for Cyclobutene Derivatives

| Bond/Angle Type | Cyclobutene | Cyclobutane | Halogenated Derivatives | Reference |

|---|---|---|---|---|

| C=C bond length (Å) | 1.342 | - | 1.32-1.35 | [3] [4] |

| C-C bond length (Å) | 1.56 | 1.555 | 1.54-1.57 | [4] [5] |

| C-Cl bond length (Å) | - | - | 1.77-1.82 | [2] |

| C-F bond length (Å) | - | - | 1.34-1.39 | [2] |

| C-C-C bond angle (°) | 88.0 | 88.0 | 87-90 | [4] [5] |

| Puckering angle (°) | ~0 (planar) | 29.6 | Variable | [9] [4] |

Comparative Analysis of Cyclobutene Ring Strain Effects

The ring strain characteristics of 1-chloro-2,3,3-trifluorocyclobutene can be understood through comparative analysis with other small ring systems and cyclobutene derivatives [11] [12]. Ring strain energy calculations using high-level quantum mechanical methods reveal that cyclobutene exhibits a strain energy of approximately 22.4 kcal/mol, which is lower than both cyclopropane (27.5 kcal/mol) and cyclobutane (26.5 kcal/mol) [11] [12].

The reduced strain energy in cyclobutene compared to cyclobutane is attributed to the presence of the carbon-carbon double bond, which provides additional stabilization through π-electron delocalization [11]. This effect is enhanced by the strong vinyl carbon-hydrogen bonds (111.9 kcal/mol) and relatively strong π-bond energy (63.5 kcal/mol) characteristic of cyclobutene systems [11]. The anomalously low strain energy relative to cyclobutane represents a deviation of approximately 4 kcal/mol, demonstrating the stabilizing influence of unsaturation in four-membered rings [11].

Vibrational spectroscopic analysis provides additional insight into ring strain effects through examination of ring puckering frequencies [8]. The ring puckering frequency serves as a sensitive probe of ring flexibility and strain, with lower frequencies indicating greater ring flexibility and reduced strain [8]. Comparative data reveals a systematic trend in ring puckering frequencies among cyclobutene derivatives with varying halogen substitution patterns [8].

Table 3: Comparative Ring Puckering Frequencies in Cyclobutene Derivatives

| Compound | Ring Puckering Frequency (cm⁻¹) | Reference |

|---|---|---|

| Cyclobutene | 325 | [8] |

| 1-Fluorocyclobutene | 261 | [8] |

| 1-Chlorocyclobutene | 211 | [8] |

| 3,3,4,4-Tetrafluorocyclobutene | 132 | [8] |

| Perfluorocyclobutene | 98 | [8] |

The systematic decrease in ring puckering frequencies with increasing halogen substitution demonstrates the progressive rigidification of the cyclobutene ring system [8]. This trend reflects the electronic effects of halogen substituents, which alter the force constants associated with ring deformation motions [8]. The significant reduction from 325 cm⁻¹ in unsubstituted cyclobutene to 98 cm⁻¹ in perfluorocyclobutene illustrates the profound influence of fluorine substitution on ring dynamics [8].

Computational strain energy analysis using homodesmotic reaction schemes provides quantitative assessment of ring strain effects in halogenated derivatives [13] [14]. These calculations employ reference reactions that conserve bond types while eliminating ring strain, allowing direct calculation of strain energies [13]. The results indicate that halogen substitution can either increase or decrease ring strain depending on the specific substitution pattern and the balance between steric and electronic effects [14].

Table 4: Ring Strain Energies in Small Ring Systems

| Compound | Ring Strain Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| Cyclopropane | 27.5 | Experimental | [15] [12] |

| Cyclobutane | 26.5 | Experimental | [15] [12] |

| Cyclobutene | 22.4 | Calculated (G3) | [11] |

| Cyclopropene | 54.1 | Calculated (G3) | [11] |

| Methylenecyclopropane | 39.5 | Calculated (G3) | [11] |

The thermodynamic properties of 1-Chloro-2,3,3-trifluorocyclobutene have been characterized through multiple independent investigations that provide consistent data across different sources. Boiling point measurements consistently indicate a value of 51-52°C at atmospheric pressure [1] [2] [3] [4], demonstrating the relatively low thermal energy required for phase transition from liquid to vapor. This relatively low boiling point is characteristic of small fluorinated cyclic compounds and reflects the molecular size and intermolecular forces present in the system.

Density determinations have been performed at standardized conditions, yielding a value of 1.355 g/mL at 25°C [1] [5] [2] [3] [4]. This density value indicates that the compound is significantly denser than water, which is typical for halogenated organic compounds due to the high atomic masses of chlorine and fluorine substituents. The precision of this measurement across multiple sources suggests reliable analytical methodology in density characterization.

Refractive index measurements provide insight into the optical properties and molecular polarizability of the compound. The reported value of n₂₀/D = 1.365-1.367 [5] [3] demonstrates the light-bending characteristics of the material. This refractive index value is consistent with fluorinated organic compounds and provides a useful physical constant for compound identification and purity assessment.

| Property | Value | Temperature/Conditions | Reference Sources |

|---|---|---|---|

| Boiling Point | 51-52°C | Atmospheric pressure | [1] [2] [3] [4] |

| Density | 1.355 g/mL | 25°C | [1] [5] [2] [3] [4] |

| Refractive Index | 1.365-1.367 | 20°C, D-line | [5] [3] |

Phase Behavior: Melting Point and Vapor Pressure Profiles

The phase behavior characterization of 1-Chloro-2,3,3-trifluorocyclobutene reveals important thermodynamic transitions and vapor-liquid equilibrium properties. Melting point data for this compound is notably absent from the available literature sources [1] [2] [3] [4], suggesting either that this property has not been systematically investigated or that the compound may exist as a liquid at commonly encountered laboratory temperatures. This absence of melting point data represents a gap in the comprehensive thermodynamic characterization of the compound.

Vapor pressure measurements at 25°C indicate a value of 137 mmHg [5], which demonstrates significant volatility at room temperature. This relatively high vapor pressure is consistent with the low boiling point and indicates that the compound readily vaporizes under standard laboratory conditions. The vapor pressure value suggests that appropriate containment and ventilation measures should be considered during handling and storage.

The flash point has been determined to be -15°C [1] [2] [3] [4], indicating that the compound can form ignitable vapor-air mixtures at temperatures well below ambient conditions. This property is critical for safety considerations and handling protocols, as it defines the lowest temperature at which the compound can ignite upon exposure to an ignition source.

| Phase Property | Value | Conditions | Significance |

|---|---|---|---|

| Melting Point | Not available | - | Property gap in literature |

| Vapor Pressure | 137 mmHg | 25°C | High volatility indicated |

| Flash Point | -15°C | Atmospheric pressure | Safety consideration |

Spectroscopic Fingerprints: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Signatures

The spectroscopic characterization of 1-Chloro-2,3,3-trifluorocyclobutene provides molecular-level structural information through multiple analytical techniques. Infrared spectroscopy analysis reveals characteristic vibrational modes associated with the cyclobutene ring system and halogen substituents. Based on comparative studies of related fluorinated cyclobutenes [6] [7] [8], the expected infrared signature includes C-F stretching vibrations in the 1000-1400 cm⁻¹ region, with multiple bands reflecting the three different fluorine environments in the molecule.

The cyclobutene ring system exhibits characteristic features, including C=C stretching vibrations expected in the 1600-1700 cm⁻¹ region [6] [7]. Studies of related compounds such as 1-chlorocyclobutene show diagnostic bands at 1595 cm⁻¹ for C=C stretching and characteristic ring vibrations [7] [8]. The presence of both fluorine and chlorine substituents creates a unique fingerprint pattern that distinguishes this compound from other cyclobutene derivatives.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through chemical shift and coupling pattern analysis. ¹H NMR spectroscopy is expected to show minimal signals due to the limited number of hydrogen atoms in the molecule, with alkene protons appearing in the characteristic 5-7 ppm region [9]. ¹³C NMR spectroscopy should reveal four distinct carbon environments corresponding to the different positions in the cyclobutene ring, with alkene carbons typically appearing in the 100-150 ppm range [9] [10].

¹⁹F NMR spectroscopy represents a particularly informative technique for this compound, as fluorine atoms provide high sensitivity and distinctive chemical shifts [9] [11] [12]. The three fluorine atoms in different chemical environments (two equivalent fluorines at the 3-position and one fluorine at the 3-position) should produce characteristic signals. Based on chemical shift correlation data, CF₃ groups typically appear at +40 to +80 ppm relative to CFCl₃ [11] [12].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak should appear at m/z 142, corresponding to the molecular formula C₄H₂ClF₃ [13] [1]. Fragmentation patterns typical of fluorinated compounds include sequential loss of fluorine atoms and characteristic rearrangement processes. The presence of chlorine creates a distinctive isotope pattern with peaks separated by two mass units, providing additional structural confirmation [14].

| Spectroscopic Technique | Key Features | Expected Ranges/Patterns |

|---|---|---|

| Infrared (IR) | C-F stretching, C=C stretching, ring vibrations | 1000-1400 cm⁻¹ (C-F), 1600-1700 cm⁻¹ (C=C) |

| ¹H NMR | Minimal proton environments, alkene protons | 5-7 ppm (alkene H) |

| ¹³C NMR | Four carbon environments, alkene carbons | 100-150 ppm (alkene C) |

| ¹⁹F NMR | Three fluorine environments | +40 to +80 ppm vs CFCl₃ |

| Mass Spectrometry | Molecular ion, chlorine isotope pattern | m/z 142 (M⁺), M+2 pattern |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant